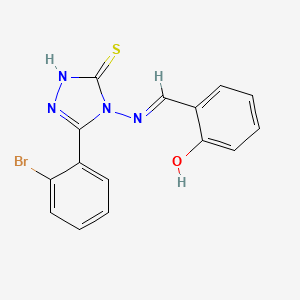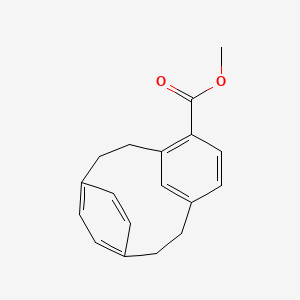
Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-5-carboxylic acid ME ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(9221(4,8))hexadeca-hexaene-5-carboxylic acid ME ester typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the production process, ensuring consistent quality and higher throughput .
Chemical Reactions Analysis
Types of Reactions
Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-5-carboxylic acid ME ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-5-carboxylic acid ME ester has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-5-carboxylic acid ME ester involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic structures with varying functional groups, such as:
- Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5-carboxylic acid ME ester
- Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-2-carboxylic acid ME ester
- Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-12-carboxylic acid ME ester .
Uniqueness
Tricyclo(9.2.2.1(4,8))hexadeca-hexaene-5-carboxylic acid ME ester stands out due to its specific tricyclic configuration and the presence of the carboxylic acid ME ester functional group.
Properties
CAS No. |
33955-55-4 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
methyl tricyclo[9.2.2.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene-5-carboxylate |
InChI |
InChI=1S/C18H18O2/c1-20-18(19)17-11-9-15-7-6-13-2-4-14(5-3-13)8-10-16(17)12-15/h2-5,9,11-12H,6-8,10H2,1H3 |
InChI Key |
VKICZEJJIQFFJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCC3=CC=C(CCC(=C2)C=C1)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


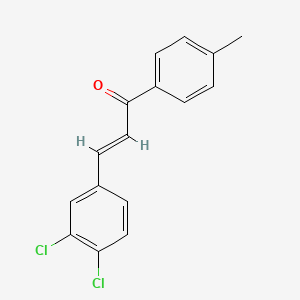
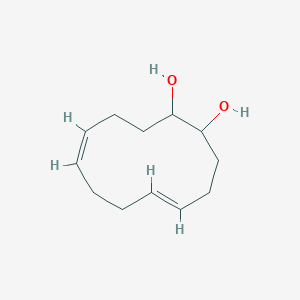

![3-(3-methoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11962347.png)
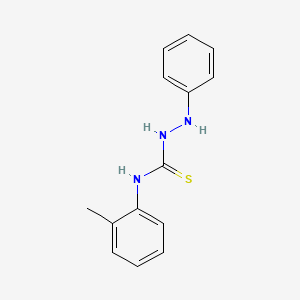
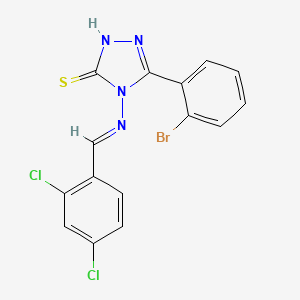

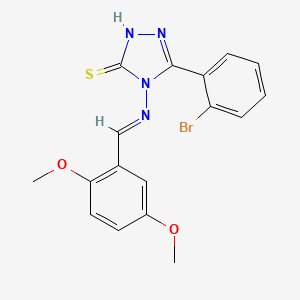
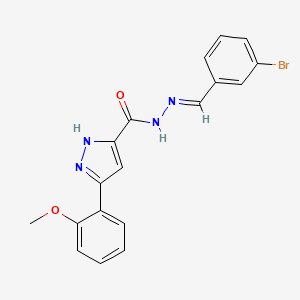
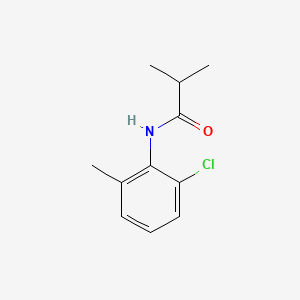
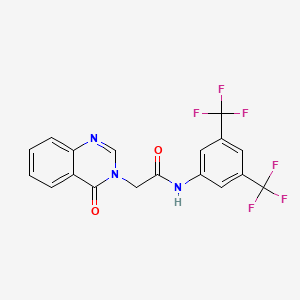
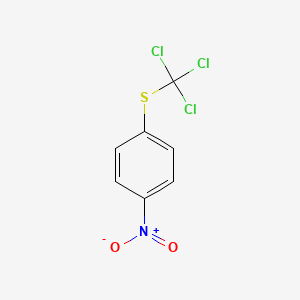
![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962418.png)
